Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1. []
Relevance: Although structurally distinct from the target compound, 873140 highlights the relevance of exploring heterocyclic and substituted aromatic systems for potential antiviral activity. The presence of a piperazine ring in the target compound suggests a potential for interaction with similar biological targets as 873140, albeit through different mechanisms. Further investigation into the structure-activity relationship of 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone with regards to CCR5 antagonism might be worthwhile. []
Compound Description: Compound 14 acts as an anti-HIV-1 agent by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. []
Relevance: The shared presence of a substituted piperazine ring in both compound 14 and 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone indicates a potential for exploring this structural motif for antiviral activity. While their mechanisms of action may differ, the similarity warrants further investigation into the target compound's potential interaction with HIV-1 MA or related viral proteins. []
Compound Description: Compound 7 demonstrates potent anti-HIV-1 activity by competing with PI(4,5)P2 for binding to HIV-1 MA, similar to compound 14. []
Relevance: This compound's structure, particularly the presence of a substituted piperazine ring, further strengthens the rationale for investigating the antiviral properties of 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone. The recurrence of this structural motif within the context of HIV-1 inhibition suggests a possible trend and warrants further investigation into the target compound's potential for similar activity. []
Compound Description: This series of compounds was synthesized and evaluated as potential atypical antipsychotic agents due to their mixed dopamine D2/serotonin 5-HT2 receptor antagonist activity. []
Relevance: The target compound shares a core structure with this series, specifically the presence of a 4-substituted piperazine ring linked to an aromatic system. While the target compound features a phthalazinone moiety instead of a cyclic amide, the structural similarity suggests that 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone might also exhibit affinity for dopamine and serotonin receptors. Investigating its binding profile against these targets could reveal potential antipsychotic activity. []
Compound Description: This compound, belonging to the broader class of 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides, demonstrated promising in vitro and in vivo activity as a potential atypical antipsychotic agent with low extrapyramidal side effects. []
Relevance: The significant structural similarity between compound 31 and 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone reinforces the potential of the latter to interact with dopamine and serotonin receptors. The presence of a bulky, hydrophobic group attached to the piperazine ring, albeit different in structure, further strengthens this link. []
Compound Description: This compound, another member of the 4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) cyclic amides, exhibited potent in vivo activity and low extrapyramidal side effects, suggesting potential as an atypical antipsychotic. []
Relevance: Notably, compound 52 shares the closest structural resemblance to 4-methyl-2-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-1(2H)-phthalazinone among all the compounds discussed. Both possess a phthalazinone moiety linked to a 4-substituted piperazine ring via a butyl chain. This high degree of structural similarity strongly suggests that the target compound might possess a similar pharmacological profile, specifically regarding dopamine and serotonin receptor interactions and potential antipsychotic activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.